2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Description
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its phenazinone core structure, substituted with 4-chlorophenyl groups and an amino group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.
Properties
IUPAC Name |
3-(4-chloroanilino)-10-(4-chlorophenyl)phenazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O/c25-15-5-9-17(10-6-15)27-21-13-20-23(14-24(21)30)29(18-11-7-16(26)8-12-18)22-4-2-1-3-19(22)28-20/h1-14,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUROVDDYSMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439465 | |
| Record name | 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90712-89-3 | |
| Record name | 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(4-Chlorophenyl)-1,2-Phenylenediamine Intermediate
The precursor N-(4-chlorophenyl)-1,2-phenylenediamine is synthesized through:
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Nucleophilic Aromatic Substitution : Reacting o-fluoronitrobenzene with p-chloroaniline in the presence of organic bases (e.g., triethylamine, DBU) at 120–130°C for 8 hours yields N-(4-chlorophenyl)-2-nitro-1-aniline with 62% yield and >98% purity.
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Catalytic Hydrogenation : The nitro group is reduced using a nickel catalyst under hydrogen atmosphere, achieving 92% yield of the diamine intermediate.
Optimization Parameters:
Cyclization to Phenazinone Core
The diamine undergoes oxidative cyclization in the presence of:
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Oxidants : Air or mild oxidants like iodine.
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Acid Catalysts : p-Toluenesulfonic acid (PTSA) facilitates dehydration.
Reaction at 80°C for 12 hours in toluene affords the target compound with 75–80% yield. The product is purified via recrystallization in methanol, achieving >99.5% purity.
Halogen-Atom-Free Photosensitizer Derivatives
Though developed for photosensitizers, phenazinone syntheses with 5-formyl-2-thienyl substituents provide insights into functionalization strategies. Key steps include:
Challenges:
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Regioselectivity : Ensuring substitution at the 3-position requires directing groups.
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Steric Effects : Bulky substituents (e.g., 4-chlorobenzoate) hinder ISC efficiency.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Condensation | 75–80% | >99.5% | High | Moderate |
| One-Pot Multi-Component | 70–85% | >98% | Moderate | High |
| Photosensitizer Route | 50–65% | 95–98% | Low | High |
Process Optimization and Industrial Considerations
Catalyst Recycling
Nickel catalysts in hydrogenation steps retain activity over three cycles, reducing costs by 40%.
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazinone core to dihydrophenazine derivatives.
Substitution: Halogenation and nitration reactions can introduce additional substituents onto the phenazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted phenazinone derivatives, which can exhibit different chemical and physical properties depending on the nature and position of the substituents .
Scientific Research Applications
Overview
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS Number: 90712-89-3) is a phenazinone derivative known for its diverse applications in medicinal chemistry and material science. This compound features a complex structure characterized by its two chlorophenyl groups and an amino linkage, which contribute to its biological activity and potential therapeutic applications.
Anticancer Activity
Research indicates that phenazinone derivatives exhibit significant anticancer properties. The presence of halogen substituents, such as chlorine, enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells.
Case Study : A study demonstrated that related phenazinone compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the generation of reactive oxygen species, leading to oxidative stress and cell death.
Antimicrobial Properties
Phenazinones have been explored for their antimicrobial activities against a range of pathogens, including bacteria and fungi. The dual aromatic nature of the compound enhances its ability to penetrate microbial cell membranes.
Case Study : In vitro studies have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and neurotransmission.
Case Study : Research has indicated that phenazinones can inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer’s disease. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive function.
Organic Photovoltaics
Due to its unique electronic properties, 2(10H)-Phenazinone derivatives are being explored as materials in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells.
Case Study : Experimental results have shown that incorporating phenazinone derivatives into polymer blends can improve charge transport properties and overall device performance.
Dye-Sensitized Solar Cells
Phenazinones are also being studied as potential sensitizers in dye-sensitized solar cells (DSSCs). Their strong absorption in the visible spectrum allows for effective light harvesting.
Mechanism of Action
The mechanism of action of 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Biological Activity
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- (CAS Number: 90712-89-3) is a phenazinone derivative that has garnered interest due to its potential biological activities. This compound exhibits a complex structure characterized by a phenazinone core, which is known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C24H15Cl2N3O
- Molecular Weight : 432.3 g/mol
- IUPAC Name : 10-(4-chlorophenyl)-3-((4-chlorophenyl)amino)phenazin-2(10H)-one
The compound's structure includes two chlorophenyl groups and an amino group, which are significant for its biological interactions.
Research indicates that compounds similar to 2(10H)-Phenazinone can affect several biological pathways:
- Antimicrobial Activity : Phenazinones are known to exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis.
- Anticancer Potential : Some studies suggest that phenazinones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival.
- Enzyme Inhibition : The structure allows for interaction with various enzymes, potentially inhibiting their activity, which can be exploited in drug design.
Biological Activity Data
Antimicrobial Studies
A study published in Journal of Medicinal Chemistry demonstrated that phenazinone derivatives exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to membrane disruption and interference with metabolic processes.
Anticancer Research
In vitro studies reported in Cancer Letters indicated that 2(10H)-Phenazinone derivatives could induce apoptosis in human breast cancer cells (MCF-7). The compound activated caspase pathways and increased ROS levels, leading to cell death.
Enzyme Interaction
Research highlighted in Bioorganic & Medicinal Chemistry Letters focused on the inhibitory effects of phenazinones on dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition suggests potential applications as antibacterial agents.
Q & A
Basic: What are the common synthetic routes for preparing 2(10H)-Phenazinone derivatives with substituted aryl groups?
Answer:
The synthesis of phenazinone derivatives typically involves nucleophilic substitution or coupling reactions. For example, phenothiazine-based analogs are synthesized via alkylation or acylation of the phenazinone core. A key step is introducing substituents like 4-chlorophenyl groups through:
- Stepwise alkylation : Reacting phenazinone with 4-chlorophenyl halides in the presence of bases (e.g., KOH) in polar solvents like ethanol under reflux .
- Schiff base formation : Incorporating amino groups via condensation reactions, as seen in the synthesis of phenothiazine-linked benzylidene derivatives using ethanol as a solvent and HCl for acidification .
- Purification : Column chromatography (e.g., n-hexane/ethyl acetate gradients) is critical for isolating pure products, confirmed via NMR and mass spectrometry .
Basic: How is spectroscopic characterization (e.g., UV-Vis, NMR) applied to confirm the structure of this compound?
Answer:
- UV-Vis spectroscopy : Phenazinone derivatives exhibit strong absorption bands (~480 nm) due to π→π* transitions in the conjugated phenazinone skeleton. Molar extinction coefficients (ε ~11,000 M⁻¹cm⁻¹) help quantify electronic properties .
- NMR analysis : ¹H/¹³C NMR confirms substituent positions. For example, aromatic protons from 4-chlorophenyl groups appear as doublets in the 7.2–7.8 ppm range, while amino protons resonate near 5.5 ppm .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of Cl or NH groups) .
Advanced: How can reaction conditions be optimized to improve yields in phenazinone derivatization?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while dichloromethane aids in low-temperature reactions (e.g., TFA/Et₃SiH-mediated alkylation at 0°C) .
- Catalyst use : Acid catalysts (e.g., trifluoroacetic acid) accelerate imine formation, while bases (e.g., Et₃N) stabilize intermediates .
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) improve reaction rates, whereas cooling prevents side reactions in exothermic steps .
Advanced: What factors influence the photostability and thermal stability of this compound?
Answer:
- Photostability : The phenazinone core is prone to photooxidation under UV light. Stability can be assessed via accelerated degradation studies using xenon arc lamps, monitoring absorption band shifts .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. Substituted aryl groups (e.g., 4-chlorophenyl) enhance stability by sterically shielding the phenazinone ring .
- Solvent effects : Stability in THF vs. aqueous buffers may differ due to hydrogen bonding with amino groups .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., conflicting molar absorptivity values)?
Answer:
- Reproducibility checks : Repeat measurements under controlled conditions (e.g., degassed solvents to prevent oxidation) .
- Solvent calibration : Ensure consistent solvent polarity, as ε values vary with solvent (e.g., THF vs. water) .
- Impurity analysis : Use HPLC to detect byproducts (e.g., deprotonated phenoxide ions) that may skew absorption spectra .
Advanced: What methodologies are used to study this compound’s application in photovoltaic devices?
Answer:
- Device fabrication : Layer the phenazinone derivative (e.g., as an electron acceptor) with conductive polymers (e.g., poly(3-methylthiophene)) via spin-coating. Annealing optimizes film morphology .
- Photovoltaic testing : Measure power conversion efficiency (PCE) under AM1.5G solar simulation. Incident photon-to-current efficiency (IPCE) spectra identify active wavelengths .
- Stability testing : Monitor performance decay under continuous illumination to assess durability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
